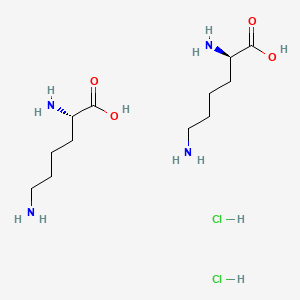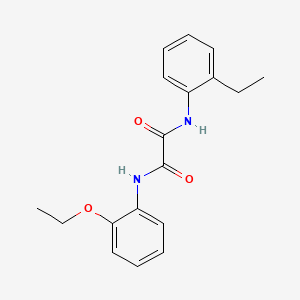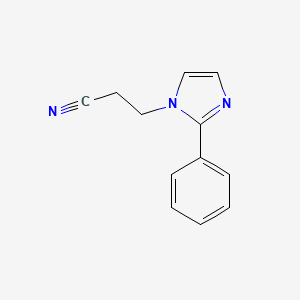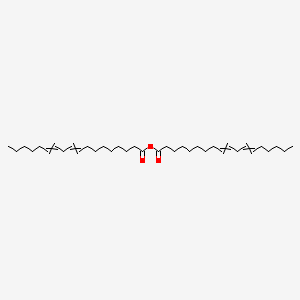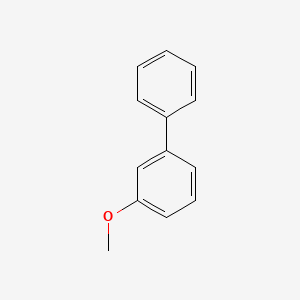
3-Methoxybiphenyl
Overview
Description
3-Methoxybiphenyl: is an organic compound with the molecular formula C13H12O . It consists of two benzene rings connected by a single bond, with a methoxy group (-OCH3) attached to the third position of one of the benzene rings. .
Mechanism of Action
Target of Action
The primary target of 3-Methoxybiphenyl is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the human body. It is involved in the processing of the amyloid precursor protein, a process that is linked to the development of Alzheimer’s disease .
Mode of Action
It is known that the compound interacts with this enzyme, potentially influencing its activity .
Biochemical Pathways
It is known that the compound is involved in the biosynthesis of biphenyls . Specifically, it is a product of the O-methylation of 3,5-dihydroxybiphenyl, a reaction catalyzed by an O-methyltransferase . This reaction is part of the pathway leading to the formation of aucuparin, a biphenyl phytoalexin .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Given its interaction with Beta-secretase 1, it may influence the processing of the amyloid precursor protein . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Methoxybiphenyl are not well-studied. It is known that biphenyl derivatives can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions depends on the specific functional groups present on the biphenyl molecule. For this compound, the methoxy group may influence its interactions with biomolecules .
Cellular Effects
Biphenyl derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Specific effects of this compound on cells have not been reported.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, is currently unavailable .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
Biphenyl and its derivatives are known to be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One of the most common methods for synthesizing 3-Methoxybiphenyl is through the Suzuki-Miyaura coupling reaction.
Diazotization: Another method involves the diazotization of aniline derivatives followed by a coupling reaction with a methoxy-substituted benzene.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the highest possible purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methoxybiphenyl can undergo oxidation reactions to form various oxidized products.
Substitution: The methoxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized biphenyl derivatives.
Reduction: Hydroxybiphenyl derivatives.
Substitution: Substituted biphenyl derivatives with different functional groups.
Scientific Research Applications
Chemistry: 3-Methoxybiphenyl is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used as a model compound to study the metabolism of biphenyl derivatives in living organisms .
Medicine: this compound derivatives have shown potential as therapeutic agents due to their biological activity. They are being investigated for their anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also used as a stabilizer in various chemical processes .
Comparison with Similar Compounds
4-Methoxybiphenyl: Similar structure but with the methoxy group at the fourth position.
2-Methoxybiphenyl: Methoxy group at the second position.
3-Hydroxybiphenyl: Hydroxy group instead of a methoxy group at the third position.
Uniqueness: 3-Methoxybiphenyl is unique due to the position of the methoxy group, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s properties and applications compared to its isomers .
Properties
IUPAC Name |
1-methoxy-3-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-14-13-9-5-8-12(10-13)11-6-3-2-4-7-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMIWCAOEFUBQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292969 | |
| Record name | 3-Methoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2113-56-6 | |
| Record name | 3-Methoxybiphenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86603 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHOXYBIPHENYL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources and biological activities of 3-Methoxybiphenyl?
A1: this compound and its derivatives have been isolated from various plant sources. For instance, 4,5-Dihydroxy-3-methoxybiphenyl was found in the stem of Schisandra chinensis [], the fruits of Kadsura marmorata [], and alongside other biphenyl compounds in Berberis koreana []. Interestingly, some of these biphenyl compounds, including 2'-hydroxy-3,4,5-trimethoxybiphenyl, exhibited inhibitory effects on nitric oxide production in LPS-activated BV-2 cells, a microglial cell line [].
Q2: Are there any studies on the conformational properties of this compound derivatives?
A2: Yes, computational studies employing the semi-empirical PCILO (Perturbative Configuration Interaction using Localized Orbitals) method have been conducted on lignin model compounds, including 2,2'-dimethoxybiphenyl, 2,2'-dihydroxybiphenyl, and 2,2'-dihydroxy-3'-methoxybiphenyl []. These investigations revealed that the most stable conformations of these compounds are nonplanar, with the phenyl ring exhibiting a rotation angle of 120-135°. Additionally, the impact of intra- and intermolecular hydrogen bonding on the stability of these conformations was explored.
Q3: Are there any known applications of this compound derivatives in synthetic chemistry?
A3: Research has explored the use of palladium complexes incorporating a this compound moiety in organic synthesis. One such example is the synthesis and application of a palladium-bidentate complex, [m-C6H4(CH2ImMe)2(PdCl2)] (where Im represents the imidazole moiety) []. This complex has proven to be an effective catalyst for Sonogashira and Suzuki coupling reactions, facilitating the formation of new carbon-carbon bonds. Specifically, it has demonstrated efficacy in coupling reactions involving 3-iodoanisole with phenylacetylene (Sonogashira) and 3-iodoanisole with phenylboronic acids or phenylborate salts (Suzuki), leading to the synthesis of 3-methoxybiphenyls.
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C13H12O and a molecular weight of 184.23 g/mol.
Q5: What spectroscopic data is available for this compound and its derivatives?
A5: While specific spectroscopic data for this compound might require a dedicated search in spectral databases, information on its derivatives is available. For instance, studies characterizing chlorinated methoxybiphenyls, such as 2,2',4,4',5',6-hexachloro-3-methoxybiphenyl, likely employed techniques like NMR and mass spectrometry for structural elucidation []. For complex derivatives like those used in pharmaceutical research, NMR and EI-MS are commonly employed for structural analysis [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

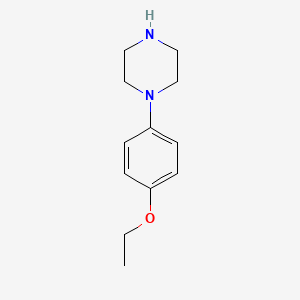
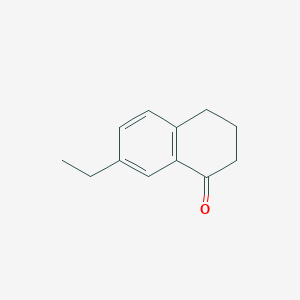
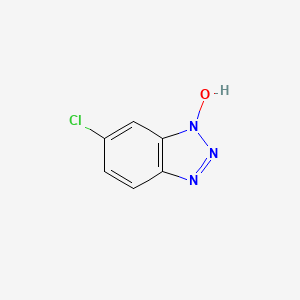
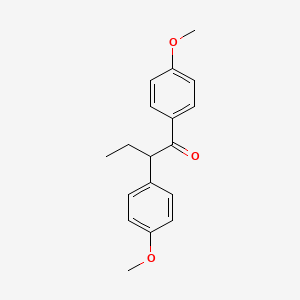
![3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B1581699.png)

![2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone](/img/structure/B1581701.png)
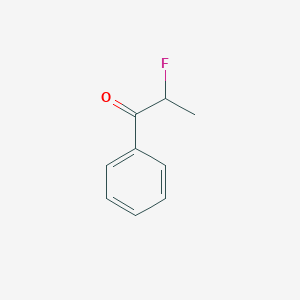
![N-[3-(2-cyanoethyl-(2-hydroxyethyl)amino)-4-methoxyphenyl]acetamide](/img/structure/B1581709.png)
